2-Methyl-6-benzylidenecyclohexanone
Description
Properties
CAS No. |
6324-75-0 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O/c1-11-6-5-9-13(14(11)15)10-12-7-3-2-4-8-12/h2-4,7-8,10-11H,5-6,9H2,1H3/b13-10- |
InChI Key |
OOXAOPCNIYOINQ-RAXLEYEMSA-N |
Isomeric SMILES |
CC1CCC/C(=C/C2=CC=CC=C2)/C1=O |
Canonical SMILES |
CC1CCCC(=CC2=CC=CC=C2)C1=O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Overview
Biological Applications
Research has demonstrated that 2-Methyl-6-benzylidenecyclohexanone exhibits notable biological activities, particularly in cytotoxicity and antibacterial effects.
Cytotoxicity Studies
In a study evaluating structurally isomeric compounds, this compound showed significant cytotoxic effects against human T-lymphocytes, with IC50 values indicating potent activity (less than 10 μM) against various cancer cell lines . The structure-activity relationship revealed correlations between molecular features and cytotoxic potency.
Antibacterial Activity
The compound has also been tested for antibacterial properties against several Gram-positive and Gram-negative bacteria. Certain derivatives exhibited substantial inhibition zones (9–20 mm), suggesting potential as therapeutic agents .
Material Science Applications
Beyond biological applications, this compound is explored for its utility in materials science, particularly as a nonlinear optical material. Its derivatives have been shown to possess intriguing optical properties that could be harnessed in advanced material applications.
Case Studies
Case Study 1: Synthesis Using MoO3 Nanoparticles
A significant study utilized nanosized molybdenum trioxide (MoO3) as a reusable heterogeneous catalyst for synthesizing this compound derivatives. The method demonstrated high yields (up to 95%) and short reaction times while maintaining the stability of the catalyst across multiple uses .
Case Study 2: Cytotoxicity Evaluation
Another research effort focused on the cytotoxic effects of various benzylidene cyclohexanones against murine L1210 cells. The study highlighted the importance of molecular structure in determining cytotoxic potency, with specific configurations leading to enhanced activity .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- The benzylidene group in this compound introduces conjugation, enhancing reactivity in Michael additions and Diels-Alder reactions compared to saturated analogues like 2-benzyl-6-methylcyclohexanone .
- Electron-withdrawing groups (e.g., benzoyl in 2-benzoyl-6-benzylidenecyclohexanone) amplify cholinesterase inhibitory activity by stabilizing transition states in enzyme binding .
Comparative Reactivity
- Benzylidene vs. Benzyl Groups: The unsaturated benzylidene group facilitates electrophilic additions and cycloadditions, whereas the saturated benzyl group in 2-benzyl-6-methylcyclohexanone participates in nucleophilic substitutions .
Physicochemical Properties
Notes:
- The conjugation in this compound results in distinct UV-Vis absorption, useful in analytical characterization .
- Simpler ketones like 2-hexanone exhibit higher volatility and lower melting points due to linear structures .
Preparation Methods
Standard Alkaline Hydroxide Method
The most widely reported synthesis involves base-catalyzed aldol condensation. A typical procedure includes:
-
Reactants : 2-Methylcyclohexanone (1.0 eq), benzaldehyde (1.1–2.0 eq).
-
Catalyst : Aqueous NaOH (10–20% w/v) or KOH.
-
Solvent : Ethanol or methanol.
-
Conditions : Reflux (70–80°C) for 4–12 hours, followed by acid quenching (HCl) and recrystallization.
Mechanistic Insights :
-
Enolate Formation : The base deprotonates the α-hydrogen of 2-methylcyclohexanone, generating an enolate.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Proton Transfer and Dehydration : The β-hydroxyketone intermediate undergoes dehydration to yield the conjugated enone.
Optimization Data :
Yield : 65–78% after recrystallization.
Acid-Catalyzed Methods
Protic Acid Catalysis
Acidic conditions avoid enolate formation, instead promoting electrophilic activation of the carbonyl:
-
Reactants : 2-Methylcyclohexanone (1.0 eq), benzaldehyde (1.2 eq).
-
Catalyst : HCl, H₂SO₄, or acetic acid (5–10 mol%).
-
Solvent : Toluene or xylene for azeotropic water removal.
-
Conditions : Reflux (110–120°C) for 6–8 hours.
Key Advantages :
Yield : 60–70%, with lower purity than base-catalyzed routes.
Enamine-Mediated Synthesis
Stork Enamine Approach
For sterically hindered ketones, enamine intermediates enhance regioselectivity:
-
Enamine Formation : React 2-methylcyclohexanone with pyrrolidine or morpholine in toluene (Dean-Stark trap).
-
Condensation : Add benzaldehyde and heat to 80–100°C for 4 hours.
-
Hydrolysis : Treat with aqueous HCl to hydrolyze the enamine and isolate the product.
Yield : 70–85%, with superior selectivity for the 6-position.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|---|
| Base-Catalyzed | NaOH/EtOH, reflux | 65–78 | 90–95 | Risk of ketone self-condensation |
| Acid-Catalyzed | H₂SO₄/toluene, reflux | 60–70 | 85–90 | Requires rigorous drying |
| Enamine | Pyrrolidine, toluene, 80°C | 70–85 | 95–98 | Longer reaction time |
Characterization and Validation
Spectroscopic Data
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing 2-Methyl-6-benzylidenecyclohexanone?
- Answer : Base-catalyzed condensation between 2-methylcyclohexanone and benzaldehyde is the primary method. Steric hindrance at the α-methylene position limits reactivity, so stoichiometric control and extended reaction times are critical. Excess carbonyl reagents do not improve yields due to steric and electronic factors .
- Table 1: Key Synthesis Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Aqueous NaOH or KOH | |
| Solvent | Ethanol/Water mixture | |
| Reaction Time | 6–12 hours (reflux) |
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
- Answer : Gas Chromatography (GC) separates and quantifies reaction products (e.g., methylcyclohexene isomers) . X-ray diffraction confirms crystallographic parameters, such as monoclinic packing (space group P2₁/c) with four molecules per unit cell .
- Table 2: Common Analytical Methods
| Technique | Application | Reference |
|---|---|---|
| GC | Product distribution analysis | |
| X-ray Diffraction | Crystal structure determination |
Q. How does steric hindrance influence the synthesis of benzylidenecyclohexanone derivatives?
- Answer : Steric hindrance at the α-methylene position reduces nucleophilic attack, necessitating precise stoichiometry and catalysis. For example, bulky substituents on the cyclohexanone ring slow condensation kinetics, requiring higher temperatures or prolonged reaction times .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental product distributions and Zaitsev’s rule in dehydration reactions?
- Answer : Zaitsev’s rule assumes thermodynamic control, but kinetic factors (e.g., E1 vs. E2 mechanisms) and acid strength (protic vs. Lewis acids) may dominate. Use kinetic isotope effects or computational modeling to identify dominant pathways. For example, GC analysis of 2-methylcyclohexanol dehydration revealed unexpected methylenecyclohexane dominance, contradicting Zaitsev .
Q. What strategies prevent isomer formation during dehydrogenation of benzylidenecyclohexanone derivatives?
- Answer : Mild dehydrogenation agents (e.g., iodine or quinones) under controlled temperatures minimize side reactions. Patent literature demonstrates selective 2-benzylphenol synthesis from benzylidenecyclohexanone without isomerization by optimizing catalyst loading and reaction time .
Q. How does pH affect the photophysical properties of this compound?
- Answer : In acidic media, protonation forms xanthylium salts (halochromic behavior), while basic conditions revert to neutral species. UV-Vis spectroscopy tracks pH-dependent tautomerism, but water exposure accelerates fatigue .
- Table 3: pH-Dependent Behavior
| pH Range | Species Formed | Optical Property | Reference |
|---|---|---|---|
| <3 | Xanthylium salt | Red-shifted absorption | |
| >10 | Deprotonated enolate | Blue-shifted emission |
Q. What computational or experimental approaches validate reaction mechanisms for benzylidenecyclohexanone transformations?
- Answer : Isotopic labeling (e.g., D₂O in acid-catalyzed dehydration) distinguishes between concerted (E2) and carbocation-driven (E1) pathways. Computational studies (DFT) map transition states and energy barriers, corroborating experimental GC data .
Methodological Considerations
- Data Contradiction Analysis : Compare experimental results (e.g., GC retention times) with theoretical predictions using statistical tools (chi-square tests). For example, deviations from Zaitsev’s rule may arise from solvent polarity or competing mechanisms .
- Multi-Step Synthesis Design : Combine condensation, dehydrogenation, and functionalization steps. A patent method converts benzylidenecyclohexanone to 2-benzylphenol using selective dehydrogenation agents, avoiding isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
